molecular formula C6H8BrN3 B2483704 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1546563-78-3

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B2483704
CAS No.: 1546563-78-3
M. Wt: 202.055
InChI Key: ZWKVMZAFVIJSBK-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 3rd position, and a methyl group at the 1st position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole

Uniqueness

5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10-6(7)8-5(9-10)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKVMZAFVIJSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546563-78-3
Record name 5-bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole
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